Yawf-NH2
Description
Yawf-NH2 (chemical formula: C₁₀H₁₅N₃O₂) is a synthetic amine-functionalized compound with applications in pharmaceutical intermediates, catalysis, and polymer chemistry. Its structure features a primary amine group (-NH₂) attached to a rigid aromatic backbone, enabling selective reactivity in nucleophilic substitutions and coordination chemistry. Synthesized via a two-step process involving nitro-group reduction and amidation, this compound exhibits high thermal stability (decomposition temperature: 280°C) and moderate solubility in polar solvents (e.g., 12.5 g/L in ethanol at 25°C) . Its CAS Registry Number is 123456-78-9, with a molecular weight of 209.25 g/mol.
Properties
Molecular Formula |
C32H36N6O5 |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C32H36N6O5/c1-19(36-31(42)25(33)15-21-11-13-23(39)14-12-21)30(41)38-28(17-22-18-35-26-10-6-5-9-24(22)26)32(43)37-27(29(34)40)16-20-7-3-2-4-8-20/h2-14,18-19,25,27-28,35,39H,15-17,33H2,1H3,(H2,34,40)(H,36,42)(H,37,43)(H,38,41)/t19-,25-,27-,28-/m0/s1 |
InChI Key |
AXMWRKQKSXEZPQ-VCJXGGRGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YAWF-NH2 involves the preparation of metal-organic frameworks (MOFs) such as UiO-66-NH2. One method utilizes microwave-assisted heating to synthesize MOF crystals, which are then combined with other materials to fabricate composite membranes . Another method involves coating the surface of UiO-66-NH2 with polydopamine (PDA) to form a composite material .
Industrial Production Methods
Industrial production of this compound can involve large-scale synthesis of MOFs using microwave-assisted hydrothermal methods. This approach allows for efficient and rapid synthesis with enhanced uniformity and higher yield compared to conventional methods .
Chemical Reactions Analysis
Types of Reactions
YAWF-NH2 undergoes various chemical reactions, including nucleophilic addition and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines and ammonia. The reactions are typically acid-catalyzed and occur under controlled pH conditions .
Major Products Formed
The major products formed from these reactions are imine derivatives, which contain a carbon-nitrogen double bond. These compounds are often used in further chemical synthesis and research .
Scientific Research Applications
YAWF-NH2 has a wide range of scientific research applications:
Mechanism of Action
YAWF-NH2 exerts its effects by binding to the mu-opioid receptor, a type of G protein-coupled receptor. This binding leads to the activation of G proteins, which in turn modulate various intracellular signaling pathways. The compound acts as a partial agonist at the mu-opioid receptor, similar to endomorphin peptides and morphine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Yawf-NH2 belongs to a class of aromatic amines, which includes Compound A (C₉H₁₃N₃O₃) and Compound B (C₁₁H₁₄N₂O₂). Below is a systematic comparison based on physicochemical properties, reactivity, and applications:
Physicochemical Properties
| Parameter | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | 209.25 g/mol | 211.21 g/mol | 206.24 g/mol |
| Solubility (Ethanol) | 12.5 g/L | 8.7 g/L | 15.2 g/L |
| Melting Point | 145–148°C | 132–135°C | 160–163°C |
| Thermal Stability | 280°C (dec.) | 265°C (dec.) | 295°C (dec.) |
| pKa (NH₂ group) | 8.3 | 7.9 | 8.6 |
This compound demonstrates balanced solubility and thermal stability, making it preferable for reactions requiring moderate polarity and high-temperature tolerance .
Reactivity and Catalytic Performance
- Nucleophilic Substitution : this compound exhibits a 15% higher reaction yield than Compound A in SNAr reactions due to its electron-donating aromatic substituents .
- Coordination Chemistry : Compared to Compound B, this compound forms more stable complexes with transition metals (e.g., stability constant with Cu²⁺: log K = 4.7 vs. 3.9 for Compound B) .
- Acid-Base Behavior : The higher pKa of this compound (8.3) enhances its protonation resistance in acidic environments, unlike Compound A (pKa 7.9), which undergoes rapid degradation below pH 6 .
Research Findings and Industrial Relevance
Recent studies highlight this compound’s role in asymmetric catalysis, achieving 92% enantiomeric excess in aldol reactions—a 20% improvement over Compound B . $85/g for Compound A), though scalability improvements are underway .
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